Product packaging for Oleyl Arachidate(Cat. No.:CAS No. 22393-96-0)

Oleyl Arachidate

Cat. No.: B3044278
CAS No.: 22393-96-0
M. Wt: 563.0 g/mol
InChI Key: HWRYIWKGLJIMLG-ZZEZOPTASA-N
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Description

Overview of Complex Lipids in Biological Systems

Lipids are a broad and vital class of organic molecules characterized by their solubility in nonpolar solvents. byjus.com In biological systems, they perform a multitude of critical functions. libretexts.org Lipids serve as a primary form of energy storage, act as essential structural components of cell membranes, and function as signaling molecules, hormones, and enzyme cofactors. rose-hulman.edunews-medical.net They are broadly classified into simple lipids and complex lipids. Simple lipids, like triglycerides, are esters of fatty acids with glycerol (B35011). libretexts.org

Complex lipids, in contrast, contain additional chemical groups besides fatty acids and an alcohol. byjus.comlibretexts.org This category includes phospholipids, which form the bilayer of cellular membranes, and glycolipids, which have a carbohydrate moiety attached. libretexts.org The amphipathic nature of many complex lipids, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, is fundamental to their ability to form the structural barriers of cells and organelles. rose-hulman.edu

Significance of Wax Esters in Academic Lipid Research

Wax esters represent a specific class of neutral lipids, formed by the esterification of a long-chain fatty acid with a long-chain fatty alcohol. britannica.comlipotype.com These molecules are intensely hydrophobic and are generally solid at biological temperatures. britannica.com In nature, wax esters serve diverse and important roles. They create water-repellent coatings on plant leaves, insect cuticles, and animal feathers and skin. britannica.comlipotype.comcreative-proteomics.com In many marine organisms, from microscopic plankton to large whales, wax esters are a major form of energy storage and are also used to regulate buoyancy. britannica.comlipotype.com

In academic research, the study of wax esters is significant for several reasons. Their unique physical properties, such as high melting points and water insolubility, make them subjects of interest in materials science. Furthermore, their metabolic pathways and biological functions are areas of active investigation, particularly in marine biology and entomology. wikipedia.org The synthesis of novel wax esters in the lab allows researchers to study structure-function relationships and explore their potential applications. ebi.ac.uk

Current Research Landscape for Oleyl Arachidate (B1238690)

Oleyl arachidate is a specific wax ester that is the condensation product of oleyl alcohol and arachidic acid. ontosight.ai Currently, its research landscape is primarily centered on its role as a well-defined lipid standard for analytical chemistry and its application in the cosmetics industry as an emollient. nih.govthegoodscentscompany.com While extensive research into broad classes of wax esters is ongoing, studies focusing specifically on the biological roles or unique applications of this compound are less common. It is often included in larger safety assessments of alkyl esters used in cosmetics. cir-safety.orgcir-safety.org Its presence in lipidomics databases indicates its importance as a reference compound for the identification and quantification of lipids in complex biological samples. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H74O2 B3044278 Oleyl Arachidate CAS No. 22393-96-0

Properties

IUPAC Name

[(Z)-octadec-9-enyl] icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRYIWKGLJIMLG-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885202
Record name Eicosanoic acid, (9Z)-9-octadecen-1-yl ester
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Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22393-96-0
Record name (9Z)-9-Octadecen-1-yl eicosanoate
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Record name Eicosanoic acid, 9-octadecenyl ester
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Record name Eicosanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name Eicosanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name Octadec-9-enyl icosanoate
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Record name OLEYL ARACHIDATE
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Chemical and Physical Properties of Oleyl Arachidate

Molecular Structure and Formula

Oleyl arachidate (B1238690) is a monoester wax. Its structure consists of a long-chain saturated fatty acid, arachidic acid (a 20-carbon chain), linked via an ester bond to a long-chain monounsaturated fatty alcohol, oleyl alcohol (an 18-carbon chain with one double bond). ontosight.ainih.gov

Molecular Formula : C₃₈H₇₄O₂ nih.govlarodan.com

IUPAC Name : [(9Z)-octadec-9-enyl] icosanoate nih.gov

Synonyms : Eicosanoic acid, (9Z)-9-octadecen-1-yl ester; WE(18:1(9Z)/20:0) nih.govlarodan.com

Interactive Data Table: Chemical Identifiers for Oleyl Arachidate

Identifier Value Source
CAS Number 22393-96-0 nih.gov
PubChem CID 5367705 nih.gov
LIPID MAPS ID LMFA07010166 nih.gov
ChEBI ID CHEBI:165695 nih.gov
Very Long Chain Fatty Acid Elongation Systems in Prokaryotic and Eukaryotic Models

Oleyl Alcohol Biosynthesis Pathways

Physicochemical Properties

The physical characteristics of this compound are typical of a long-chain wax ester. It is described as a solid or wax-like substance at room temperature. saapedia.org Its properties are largely determined by its high molecular weight and long, predominantly saturated hydrocarbon chains.

Interactive Data Table: Physicochemical Data for this compound

Property Value Source
Molecular Weight 563.0 g/mol (or 562.99) nih.govlarodan.com
Appearance Solid saapedia.org
Solubility Insoluble in water. saapedia.org
Stability Stable, but can be hydrolyzed under strong acid or alkali conditions. saapedia.org

Enzymatic Synthesis and Biocatalysis of Oleyl Arachidate

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases catalyze the formation of ester bonds from carboxylic acids and alcohols, or through transesterification reactions. For the synthesis of oleyl arachidate (B1238690), the reaction involves oleyl alcohol and arachidic acid (arachidonic acid). Lipases facilitate this process by activating the carboxyl group of the fatty acid, forming an acyl-enzyme intermediate, which then reacts with the alcohol to yield the ester and water scielo.brrsc.org. This biocatalytic route is advantageous due to its high specificity, reduced by-product formation, and operation under mild temperatures and pressures, preserving the integrity of the long-chain substrates scielo.brgoogle.com.

Enzyme Selection and Characterization for Oleyl Arachidate Synthesis

Several lipases have demonstrated efficacy in catalyzing the synthesis of long-chain fatty esters. Among the most widely studied and effective biocatalysts are:

Candida antarctica Lipase B (CALB): Often supplied immobilized on a resin (e.g., Novozym 435), CALB is renowned for its broad substrate specificity, high thermostability, and excellent catalytic activity in esterification reactions, including those involving long-chain alcohols and fatty acids capes.gov.brnih.govnih.govoup.comgoogle.comnih.govjst.go.jptandfonline.comcapes.gov.br. Studies have shown CALB to be highly effective in synthesizing oleyl oleate (B1233923), a similar long-chain ester, achieving high yields under optimized conditions tandfonline.comcapes.gov.br. Its robustness makes it a preferred choice for industrial applications.

Rhizomucor miehei Lipase (RML): Also commonly available in immobilized forms (e.g., Lipozyme IM), RML is another potent biocatalyst for ester synthesis. It has been successfully employed in the synthesis of various fatty acid esters, including wax esters, and shows good performance in solvent-free systems and supercritical fluids capes.gov.brnih.govnih.govukm.myresearchgate.netrsc.orgresearchgate.net. RML has demonstrated optimal activity at specific water activities, contributing to high ester yields ukm.my.

While specific characterization data for these lipases exclusively for this compound synthesis might be limited in publicly available literature, their proven performance with analogous long-chain substrates like oleyl alcohol and various fatty acids (including oleic acid) indicates their suitability and high potential for this compound production google.comtandfonline.comcapes.gov.br.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yields and selectivity in the enzymatic synthesis of this compound necessitates careful optimization of several key reaction parameters.

The molar ratio of the reactants, oleyl alcohol to arachidic acid, significantly influences the reaction equilibrium and conversion rate. Generally, using an excess of one substrate can drive the reaction towards product formation, in accordance with Le Chatelier's principle rsc.orgnih.gov. For the synthesis of long-chain esters, molar ratios of fatty acid to alcohol ranging from 1:1 to 3:1 have been reported to be effective, depending on the specific enzyme and conditions used nih.govoup.comtandfonline.comcapes.gov.brrsc.orgjst.go.jpresearchgate.net. For instance, studies on oleyl oleate synthesis indicate that ratios of 1:1 researchgate.net or 2:1 (alcohol:acid) capes.gov.br can lead to high yields. Higher concentrations of substrates, within solubility limits, generally increase reaction rates, but can also lead to increased viscosity, potentially impacting mass transfer rsc.org.

Temperature plays a dual role in enzymatic esterification. While higher temperatures generally increase reaction rates due to enhanced molecular motion and substrate diffusion, they can also lead to enzyme denaturation and reduced stability rsc.orgoup.com. For lipases, optimal temperatures for ester synthesis typically fall within a moderate range, often between 40°C and 60°C nih.govgoogle.comtandfonline.comcapes.gov.brjst.go.jp. For example, CALB (Novozym 435) has shown optimal activity for oleyl oleate synthesis around 51°C tandfonline.com, while other studies suggest a range of 40-50°C capes.gov.brjst.go.jp. Higher temperatures, such as 80-90°C, have been reported for specific solvent systems or enzyme preparations where stability is maintained capes.gov.broup.comresearchgate.netacs.org. The physical state of the substrates, particularly the viscosity of long-chain fatty acids and alcohols, is also temperature-dependent, influencing mixing and mass transfer rsc.org.

The choice of solvent system is critical for optimizing lipase-catalyzed esterification, affecting substrate solubility, enzyme stability, and reaction equilibrium.

Solvent-Free Systems: Performing reactions in a solvent-free medium is an attractive green chemistry approach, minimizing waste and simplifying downstream processing capes.gov.brnih.govnih.govoup.comtandfonline.comcapes.gov.br. This method often relies on the molten state of the substrates at reaction temperatures.

Supercritical Carbon Dioxide (SC-CO2): SC-CO2 has emerged as a highly promising green solvent for enzymatic reactions. Its tunable properties (density, viscosity, diffusivity) allow for efficient mass transfer and easy separation from products by depressurization researchgate.netrsc.orgresearchgate.netannualreviews.orgtandfonline.comgoogle.comtandfonline.com. SC-CO2 is non-toxic, non-flammable, and operates at relatively mild critical conditions (31.1°C, 7.38 MPa), making it suitable for thermally sensitive enzymes and substrates annualreviews.org. Studies have shown that esterification rates can be higher in SC-CO2 compared to solvent-free systems tandfonline.com.

Ionic Liquids (ILs): Ionic liquids offer unique solvent properties, including low vapor pressure, high thermal stability, and tunable polarity, making them suitable reaction media for biocatalysis researchgate.net. Certain acidic ionic liquids have shown efficacy in catalyzing esterification reactions, sometimes even acting as co-catalysts alongside enzymes researchgate.netresearchgate.net. However, their cost and potential environmental impact require careful consideration.

Organic Solvents: Traditional organic solvents like hexane (B92381) or tert-butanol (B103910) are also used, often facilitating substrate dissolution and shifting the equilibrium towards ester formation by helping to remove the water by-product capes.gov.brjst.go.jp. However, their use raises environmental concerns regarding volatility and disposal.

Water is a critical component in lipase-catalyzed esterification, but its management is crucial for optimal performance rsc.orgnih.govtennessee.edu. While a certain level of hydration is necessary for the enzyme's conformational flexibility and catalytic activity (interfacial activation), excess water can shift the reversible esterification reaction back towards hydrolysis, thereby reducing the ester yield rsc.orgnih.gov. Therefore, controlling water activity (aw) is paramount.

Optimal Water Content: Studies indicate that an optimal water content, often in the range of 0.3% to 0.9% (w/w) of the reaction mixture, can significantly enhance ester yields nih.govukm.my. For example, in the esterification of oleic acid with oleyl alcohol, a maximum yield was observed at approximately 0.9% w/w initial water content nih.gov.

Water Removal: Techniques for removing water as it is produced, such as vacuum application, molecular sieves, or pervaporation, are employed to drive the equilibrium towards ester formation google.comrsc.orgtennessee.edu.

Data Tables

To illustrate the impact of key parameters on the enzymatic synthesis of long-chain fatty esters, the following data tables are presented, drawing from studies involving oleyl alcohol and relevant fatty acids.

Table 1: Effect of Initial Water Content on Ester Yield (Data adapted from studies on oleic acid and oleyl alcohol esterification)

Enzyme UsedSubstrates (Acid:Alcohol)Initial Water Content (% w/w)Ester Yield (%)Reaction Time (h)Reference
Lipozyme (RML) / Novozyme (CALB)Oleic Acid : Oleyl Alcohol0.128 (LiSO4.1/0H2O)~60-70- ukm.my
Lipozyme (RML) / Novozyme (CALB)Oleic Acid : Oleyl Alcohol0.32 (Na2CO3.1/0H2O)~70-75- ukm.my
Unspecified LipaseOleic Acid : Oleyl Alcohol0.3%~7024 nih.gov
Unspecified LipaseOleic Acid : Oleyl Alcohol0.9%~9924 nih.gov
Unspecified LipaseOleic Acid : Oleyl Alcohol1.2%~9024 nih.gov

Note: Yields for specific water activities (aw) from ukm.my are approximate based on graphical representation.

Table 2: Optimization of Reaction Parameters for Fatty Acid Ester Synthesis using Oleyl Alcohol (Data compiled from studies involving oleyl alcohol and various fatty acids, representative of this compound synthesis principles)

Enzyme UsedFatty Acid / AlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Solvent / MediumEnzyme Load (% w/w)Ester Yield (%)Reaction Time (h)Reference
Immobilized CALB (Novozym 435)Oleic Acid : Oleyl Alcohol1:151Solvent-free7%~971.25 tandfonline.com
Immobilized CALBOleic Acid : Oleyl Alcohol1:2 (Alcohol:Acid)40-50Organic Solvent (log P ≥ 3.5)0.2-0.4 g>950.08 (5 min) capes.gov.br
Immobilized CALBOleic Acid : Oleyl Alcohol1:160n-Hexane-83% (after 90 min)1.5 google.com
Immobilized RML (Lipozyme IM)Triolein : Oleyl Alcohol (Alcoholysis)3:1 (Alcohol:Oil)40-50Hexane1.5% (w/v)78-835-7 jst.go.jp
Immobilized CALB (Novozym 435)Oleic Acid : Oleyl Alcohol1:190[NMP][CH3SO3] (Ionic Liquid)9.9 wt.%868 researchgate.netresearchgate.net
Immobilized CALBOleic Acid : Oleyl Alcohol1:190Vacuum, Solvent-free4.80%~95 (TG yield)12.37 oup.com

Table 3: Comparison of Lipase Activity for Ester Synthesis with Oleyl Alcohol (Data on ester synthesis from oleyl alcohol and myristic/oleic acid using different immobilized lipases)

Immobilized EnzymeAlcoholFree Fatty Acid% Obtained Ester Synthesis (after 20 min)% Obtained Ester Synthesis (after 90 min)
Pure Lipase AOleyl AlcoholMyristic acid14%52%
Pure Lipase AOleyl AlcoholOleic acid12%36%
Pure Lipase BOleyl AlcoholMyristic acid42%66%
Pure Lipase BOleyl AlcoholOleic acid32%47%
C. antarctica lipaseOleyl AlcoholMyristic acid34%82%
C. antarctica lipaseOleyl AlcoholOleic acid43%83%

Note: The "C. antarctica lipase" in google.com likely refers to an immobilized preparation containing both Lipase A and Lipase B.

Molecular Interactions and Functional Implications in Biological Systems Non Human Focus

Interactions with Lipid Membranes and Model Systems

While direct experimental studies on the interaction of oleyl arachidate (B1238690) with lipid membranes are not extensively documented, its behavior can be inferred from the well-understood principles of lipid chemistry and the properties of its constituent parts. As an amphipathic molecule with a bulky, non-polar character, its primary interactions are with the hydrophobic core of lipid assemblies.

Lipid monolayers, single layers of amphipathic molecules, and bilayers, which form the fundamental structure of cell membranes, serve as models to study lipid interactions. quora.com The incorporation of a wax ester like oleyl arachidate into such systems is driven by hydrophobic forces. It would orient itself with its long hydrocarbon chains (both the oleyl and arachidate portions) embedded within the hydrophobic acyl chain region of the membrane, away from the aqueous environment. acs.org

The ester linkage between the alcohol and fatty acid is more polar than the hydrocarbon tails but significantly less polar than the headgroups of phospholipids. This would likely position the ester group near the glycerol (B35011) backbone region of a phospholipid bilayer. In monolayer studies, the behavior of constituent molecules like oleic acid and arachidic acid provides insight. researchgate.netnih.gov Arachidic acid, being a saturated fatty acid, is known to form stable, condensed monolayers at the air-water interface. nih.govresearchgate.net The introduction of an unsaturated chain, like the oleyl group, would disrupt the tight packing characteristic of fully saturated systems. Therefore, this compound would likely be incorporated as a disordered component within the hydrophobic core of a lipid membrane, creating packing defects due to the kink in its unsaturated oleyl chain.

Membrane fluidity is a critical property influenced by the composition of its lipids, particularly the length and saturation of the fatty acid chains. conductscience.commdpi.com Saturated fatty acids, like arachidic acid, have straight chains that allow for tight packing, leading to increased membrane rigidity and decreased fluidity. researchgate.net In contrast, unsaturated fatty acids, such as the oleic acid from which oleyl alcohol is derived, contain bends in their chains that prevent tight packing, thereby increasing membrane fluidity. nih.govnih.gov

This compound possesses both a long saturated chain (arachidate) and a monounsaturated chain (oleyl). This dual nature suggests a complex influence on membrane dynamics.

Fluidizing Effect : The cis-double bond in the oleyl portion introduces a permanent kink, which would increase the space between adjacent lipid molecules and enhance the fluidity of the membrane. researchgate.netnih.gov

Ordering Effect : The long, 20-carbon saturated arachidate chain would participate in van der Waals interactions with other saturated chains in the membrane, promoting a more ordered, gel-like state.

The net effect on a membrane's structural integrity would depend on the existing lipid composition and temperature. In a membrane composed primarily of saturated lipids, the introduction of this compound would likely increase fluidity. Conversely, in a highly fluid membrane rich in polyunsaturated lipids, the long saturated arachidate chain could contribute to the formation of more ordered microdomains.

Table 1: Predicted Influence of this compound Components on Membrane Properties This table is based on the established principles of how saturated and unsaturated acyl chains affect lipid membranes.

Component ChainSaturation StatusExpected Impact on Lipid PackingConsequence for Membrane Fluidity
Arachidate Chain (C20:0) SaturatedPromotes tight, ordered packingDecrease
Oleyl Chain (C18:1) MonounsaturatedDisrupts tight packing due to kinkIncrease

In biological systems, interactions at surfaces are mediated by water. acs.orgresearchgate.net The nature of these interactions depends on the polarity of the surface. researchgate.net this compound, being a large lipid molecule, is predominantly hydrophobic. Its interaction with aqueous environments is minimized by its sequestration within lipid structures.

Influence on Membrane Fluidity and Structural Integrity (e.g., ex vivo lipid barrier models)

Functional Roles in Non-Human Biological Architectures

Wax esters like this compound are important components in various biological structures, primarily serving protective and energy storage functions.

One of the most well-established roles for wax esters is as a key component of the protective outer coverings of plants and insects. researchgate.netscribd.com

Plant Cuticles : The plant cuticle is a lipid membrane that covers the aerial surfaces of plants, acting as a barrier to prevent uncontrolled water loss and protect against environmental stressors. researchgate.netfrontiersin.org This cuticle is composed of a cutin polymer matrix infused with and coated by cuticular waxes. Wax esters are a major class of these waxes. researchgate.net The long, hydrophobic nature of molecules like this compound contributes to the impermeability of the cuticle to water. frontiersin.org The combination of saturated and unsaturated components within the wax mixture allows for the formation of a barrier that is both robust and flexible.

Insect Exoskeletons : Similarly, the epicuticle of insect exoskeletons contains a layer of lipids, including wax esters, that is crucial for preventing desiccation. scribd.comscispace.comgoogleapis.com These esters form a waterproof barrier essential for survival in terrestrial environments. The specific composition of these waxes can vary, but they generally consist of long-chain fatty acids and alcohols, forming esters like this compound. scispace.com

Many microorganisms, termed oleaginous, have the ability to accumulate lipids as energy reserves. nih.govnih.gov These lipids are typically stored in intracellular lipid droplets when carbon is abundant and another nutrient, such as nitrogen, is limited. The most common form of lipid energy storage in microbes, including yeast, microalgae, and some bacteria, is triacylglycerols (TAGs). mdpi.com

While TAGs are the primary energy storage lipid, some bacteria are known to synthesize and store energy in the form of wax esters, especially under certain environmental conditions. weforum.org These wax esters are synthesized from fatty acids and fatty alcohols produced by the organism's metabolic pathways. Microorganisms can produce a wide array of fatty acids, including arachidic acid, and fatty alcohols like oleyl alcohol. mdpi.com Therefore, it is plausible that certain bacteria could synthesize this compound as an energy storage compound. When energy is required, the ester bond would be hydrolyzed by an esterase, releasing the fatty acid and fatty alcohol, which can then be metabolized through β-oxidation to generate ATP. resoilfoundation.org However, this role is less universal for wax esters compared to the central role of TAGs in microbial energy storage.

Interactions with Biomacromolecules

Enzyme-Lipid Interactions and Allosteric Regulation in Metabolic Pathways

There is currently no scientific literature available that documents specific interactions between this compound and enzymes within metabolic pathways. Research into allosteric regulation—where a molecule binds to an enzyme at a site other than the active site to modulate its activity—is well-established for various lipids, but studies focusing on this compound in this context have not been published. mgcub.ac.in The chemical nature of wax esters, being large, neutral, and water-insoluble molecules, generally makes them unsuitable for roles as allosteric effectors, which typically require more dynamic and specific binding capabilities. britannica.com

Influence on Protein Conformation and Activity within Lipid Environments

No published research specifically investigates the influence of this compound on protein conformation or activity. While the lipid environment is crucial for the proper folding and function of membrane proteins, studies on this topic tend to focus on phospholipids, sterols, and fatty acids that make up the bulk of biological membranes. researchgate.net Wax esters like this compound are not typically integral components of these dynamic membrane environments where such protein-lipid interactions would occur. lipotype.comnih.gov

Molecular Docking and Computational Simulation Studies of Lipid-Protein Interactions

A search of the scientific literature, including chemical and biological databases, yielded no molecular docking or computational simulation studies specifically examining the interaction between this compound and proteins. nih.gov Computational studies are frequently used to predict the binding of ligands to proteins, as seen in research on oleic acid and arachidonic acid with proteins like calprotectin. plos.org However, similar research has not been conducted for this compound, likely due to its established role as a storage or protective lipid rather than a bioactive ligand.

Advanced Analytical Methodologies for Oleyl Arachidate Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating oleyl arachidate (B1238690) from complex mixtures and for analyzing its constituent components. These techniques leverage differences in physical and chemical properties to achieve separation, often coupled with sensitive detection systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the identification and quantification of volatile and semi-volatile compounds. For lipids like oleyl arachidate, which are not inherently volatile, derivatization is typically required to enhance their volatility and thermal stability for GC analysis. GC-MS is instrumental in metabolomics studies for profiling lipid profiles, including wax esters, to understand their roles in biological systems. frontiersin.orgbiotech-pack.commdpi.comsciforschenonline.org

Derivatization Strategies for Enhanced Analyte Volatility

The long carbon chains and ester linkage in this compound contribute to its low volatility and potential for thermal degradation at GC temperatures. Derivatization converts these molecules into more volatile and stable forms suitable for GC analysis. sciforschenonline.orgnih.govlipidmaps.org

Transesterification/Methylation: A common approach involves the hydrolysis of the wax ester to release its constituent fatty acid and fatty alcohol. The fatty acid (arachidic acid in this case) is then converted into its methyl ester (methyl arachidate) through transesterification, typically using methanol (B129727) in the presence of an acid or base catalyst (e.g., BF₃-methanol, sodium methoxide). Fatty acid methyl esters (FAMEs) are highly volatile and readily analyzed by GC-MS. sciforschenonline.orgnih.govlipidmaps.orguit.noresearchgate.net

Silylation: The hydroxyl group of the fatty alcohol (oleyl alcohol) can be derivatized, most commonly by silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This forms trimethylsilyl (B98337) (TMS) ethers, which are more volatile and stable for GC analysis. researchgate.net

Direct Derivatization of Wax Esters: While less common, methods exist for direct derivatization of intact wax esters, often targeting the alcohol moiety, to improve their GC performance. researchgate.netnih.gov

Quantitative Analysis of Fatty Acid Components in Complex Mixtures

GC-MS, especially when coupled with a Flame Ionization Detector (FID) or utilizing Selected Ion Monitoring (SIM) in MS, is highly effective for the precise quantification of individual fatty acid components within complex lipid matrices. nih.govlipidmaps.orgresearchgate.net

Methodology: After appropriate derivatization (e.g., to FAMEs), the sample is analyzed by GC-MS. Quantification is typically performed by comparing the peak area of the analyte (e.g., methyl arachidate) to that of an internal standard (a known amount of a deuterated or non-native FAME added to the sample) or by using external calibration curves generated from known standards. nih.govlipidmaps.orgresearchgate.net

Research Findings: This approach allows for the accurate determination of the proportion of arachidic acid in this compound samples, even when present in complex biological or industrial mixtures. For instance, analysis of wax esters after hydrolysis and methylation can reveal the percentage composition of methyl arachidate alongside other FAMEs. The accuracy is dependent on efficient derivatization, complete chromatographic separation, and appropriate calibration.

Illustrative Data Table: GC-MS Quantitative Analysis of FAMEs (Hypothetical)

This table demonstrates the typical output for quantitative analysis of fatty acid methyl esters derived from this compound after hydrolysis and derivatization.

Fatty Acid Methyl EsterRetention Time (min)Area Count% Composition (Illustrative)
Methyl Palmitate (C16:0)15.21,500,00015.0
Methyl Oleate (B1233923) (C18:1)16.52,000,00020.0
Methyl Arachidate (C20:0)18.14,000,00040.0
Methyl Behenate (C22:0)19.51,000,00010.0
Internal Standard17.01,200,000N/A

Note: Illustrative data for demonstration purposes.

High-Performance Liquid Chromatography (HPLC) for Lipid Separation and Characterization

HPLC is a versatile technique for separating non-volatile, thermally labile, or high molecular weight compounds, making it well-suited for intact lipid analysis, including wax esters. mdpi.comresearchgate.nettandfonline.comfigshare.comnih.govuni-goettingen.de

Methodology:

Reversed-Phase HPLC (RP-HPLC): This method separates lipids based on their hydrophobicity. Using columns like C18 or C30 with mobile phases such as acetonitrile/ethyl acetate (B1210297) or methanol/chloroform gradients, wax esters can be separated based on their equivalent carbon number (ECN), which considers the total number of carbons and degrees of unsaturation in the fatty acid and fatty alcohol moieties. researchgate.nettandfonline.comfigshare.comnih.gov

Normal-Phase HPLC (NP-HPLC): While less common for wax esters compared to RP-HPLC, NP-HPLC separates based on polarity, which can also resolve different lipid classes.

Detection: Common detectors for HPLC analysis of lipids include Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD), which are universal detectors for non-volatile compounds. Coupling HPLC with Mass Spectrometry (LC-MS), particularly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides both separation and identification/quantification based on mass-to-charge ratio and fragmentation patterns. tandfonline.comnih.govuni-goettingen.despectroscopyonline.comnih.gov

Research Findings: HPLC, especially RP-HPLC coupled with MS, can effectively separate intact wax esters, including this compound, from other lipid classes and even resolve isomers based on chain length and unsaturation. researchgate.nettandfonline.comfigshare.comnih.govspectroscopyonline.com Studies have shown that HPLC-APCI-MS can identify wax esters based on their protonated molecules and fragmentation patterns, with detection limits in the nanomolar range. nih.gov

Illustrative Data Table: HPLC Separation of Lipid Classes (Hypothetical)

This table illustrates a typical HPLC separation profile, showing the elution of different lipid classes, including wax esters.

Lipid ClassRetention Time (min)Peak Area (x10⁶)
Free Fatty Acids5.20.5
Triglycerides8.13.2
Wax Esters12.51.8
Phospholipids15.82.1

Note: Illustrative data for demonstration purposes.

Online Coupling Techniques (e.g., LC-GC) for Automated Analysis of Complex Lipid Mixtures

Online coupling techniques, such as Liquid Chromatography-Gas Chromatography (LC-GC), integrate the strengths of different chromatographic methods to analyze complex samples efficiently. researchgate.net

General Principle: LC-GC systems combine the initial separation capabilities of HPLC for non-volatile or thermally labile compounds with the high resolution and sensitivity of GC for volatile or derivatized analytes. This allows for automated, sequential analysis, reducing sample handling and potential errors. researchgate.net

Application to this compound: For this compound, LC could first separate intact wax esters from other lipid classes. The separated wax ester fraction can then be automatically transferred to a GC system for hydrolysis and derivatization (e.g., to FAMEs) and subsequent detailed analysis of its fatty acid composition. This approach is particularly valuable for complex lipidomics studies. researchgate.net

Research Findings: LC-GC has been successfully applied to the analysis of complex lipid samples, enabling comprehensive profiling of lipid classes and their constituent fatty acids with enhanced throughput. researchgate.net This hyphenated technique offers a powerful solution for detailed lipid characterization, providing both class-level separation and detailed compositional analysis in a single, automated workflow.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei. researchgate.netmagritek.comaocs.org

Methodology: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For this compound, ¹H NMR would reveal characteristic signals for the olefinic protons (CH=CH) of the oleyl group, the allylic methylene (B1212753) protons, the methylene protons adjacent to the ester linkage, the numerous methylene protons along the saturated arachidate chain, and the terminal methyl groups. ¹³C NMR would confirm the presence of the ester carbonyl carbon, olefinic carbons, and the various saturated alkyl carbons. researchgate.netmagritek.com

Research Findings: NMR studies on similar wax esters have established characteristic chemical shifts for protons and carbons within the fatty acid and fatty alcohol moieties, allowing for definitive structural assignment. researchgate.netmagritek.com The presence of the cis double bond in the oleyl chain would be evident from specific chemical shifts and coupling patterns.

Illustrative Data Table: ¹H NMR Summary for this compound (Hypothetical)

This table summarizes typical ¹H NMR chemical shifts for this compound, providing key structural identifiers.

Proton TypeChemical Shift (δ, ppm)IntegrationMultiplicity
Olefinic (CH=CH)5.352Hm
Allylic (CH₂-CH=CH)2.004Hm
α-CH₂ to Ester4.152Ht
Other CH₂1.25-1.60~50Hm
Terminal CH₃ (Arachidate)0.883Ht
Terminal CH₃ (Oleyl)0.973Ht

Note: Illustrative data based on typical values for similar compounds.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. openstax.orgresearchgate.netresearchgate.netspectroscopyonline.comlibretexts.org

Methodology: this compound would exhibit a strong absorption band around 1735-1750 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration. openstax.orgspectroscopyonline.comlibretexts.org Other significant bands would include C-H stretching vibrations (around 2850-2960 cm⁻¹) from the alkyl chains, the C=C stretching vibration (around 1650-1670 cm⁻¹) from the oleyl alcohol's double bond, and C-O stretching vibrations of the ester linkage (around 1150-1250 cm⁻¹). openstax.orgresearchgate.netlibretexts.org

Research Findings: IR spectroscopy is a rapid and effective method for confirming the presence of the ester functional group and the unsaturation in the oleyl chain. openstax.orgresearchgate.netspectroscopyonline.comlibretexts.org The stability of the C-H stretching band at elevated temperatures indicates the thermal stability of wax esters. researchgate.net

Illustrative Data Table: Key IR Absorption Bands for this compound

This table highlights characteristic IR absorption bands for this compound.

Functional GroupWavenumber (cm⁻¹)Assignment
Ester C=O1738Carbonyl stretch
C=C1655Alkene stretch
C-H (sp³ alkane)2850-2960Alkyl stretches
C-O (ester)1170-1240Ester stretch

Note: Representative data.

Mass Spectrometry (MS) (excluding GC-MS): MS techniques, such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS), are crucial for determining molecular weight and fragmentation patterns, aiding in structural identification. uni-goettingen.despectroscopyonline.comnih.govuni.lu

Methodology: For this compound, ESI-MS or APCI-MS typically produce protonated ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺, [M+NH₄]⁺). Fragmentation, often induced by collision-induced dissociation (CID), can cleave the ester bond, yielding ions corresponding to the fatty acid and fatty alcohol moieties. uni-goettingen.denih.govuni.lunih.gov

Research Findings: LC-MS is widely used for lipidomics, identifying wax esters by their characteristic molecular ions and fragmentation patterns, which reveal both the fatty acid and fatty alcohol components. uni-goettingen.despectroscopyonline.comnih.govnih.gov For instance, observing ions related to arachidic acid and oleyl alcohol, along with the intact ester ion, confirms the structure of this compound. spectroscopyonline.comnih.govnih.gov

Compound Name Table

this compound

Arachidic acid

Oleyl alcohol

Fatty acid methyl esters (FAMEs)

Methyl arachidate

Trimethylsilyl (TMS) ethers

Q & A

Q. How can researchers ethically integrate human-derived data (e.g., serum analyses) in this compound studies?

  • Methodological Answer : Obtain institutional review board (IRB) approval for human subject research. Use anonymized, publicly available datasets (e.g., lipidomic databases) where possible. For primary data, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.